2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-6-methyl-3-prop-2-enylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-4-11-7(12)5-6(2)10-8(11)9/h3,5H,1,4H2,2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYOLGWWFFXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one typically involves multi-step reactions starting from acyclic precursors. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit β-glucuronidase, an enzyme associated with pathological conditions such as colon cancer and renal diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key pyrimidinone derivatives and their substituent profiles:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Amino-6-methyl-3-prop-2-enylpyrimidin-4-one | 2-NH₂, 6-CH₃, 3-CH₂CH=CH₂ | C₈H₁₁N₃O | 165.20 | Propenyl group enhances hydrophobicity; amino and ketone enable H-bonding. |
| 6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one | 6-NH₂, 2-S-CH₂C₆H₄CH₃ | C₁₂H₁₃N₃OS | 255.32 | Thioether linkage increases lipophilicity and potential for π-π interactions. |
| 4-Amino-2-(methylthio)-6-pyrimidinol | 4-NH₂, 2-S-CH₃, 6-OH | C₅H₇N₃OS | 157.19 | Thiol and hydroxyl groups enhance polarity and H-bonding capacity. |
| 6-Amino-2-methylpyrimidin-4-ol | 6-NH₂, 2-CH₃, 4-OH | C₅H₇N₃O | 125.13 | Hydroxyl group improves solubility; methyl group contributes steric effects. |
| 6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one | 6-NH₂, 2-(3-methylpiperidinyl) | C₁₀H₁₆N₄O | 224.26 | Piperidinyl substituent introduces basicity and conformational flexibility. |
Physicochemical Properties
- Hydrogen Bonding: The amino (-NH₂) and ketone (-C=O) groups in this compound act as hydrogen bond donors and acceptors, influencing solubility and crystal packing . In contrast, hydroxyl-containing analogs (e.g., 6-amino-2-methylpyrimidin-4-ol) exhibit stronger H-bonding networks, leading to higher melting points and aqueous solubility .
- Lipophilicity: The propenyl group in the target compound increases logP compared to methylthio (e.g., 4-amino-2-(methylthio)-6-pyrimidinol) or hydroxylated derivatives. Thioether-containing analogs (e.g., 6-amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one) show intermediate lipophilicity due to sulfur’s polarizability .
- Steric Effects : The bulky propenyl group at position 3 may hinder rotational freedom and influence binding interactions in biological systems, unlike smaller substituents like methyl or hydroxyl .
Q & A
Q. How can crystallographic data resolve discrepancies in reported bond lengths/angles for the allyl substituent?
- Methodological Answer : Reanalyze diffraction data (CCDC deposition) using OLEX2 or CRYSTALS . Apply Hirshfeld surface analysis to quantify intermolecular contacts. Compare with benchmarked structures (e.g., Cambridge Structural Database entries). For allyl groups, torsional angles (C–C=C–C) should align with sp² hybridization (120° ± 5°) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
